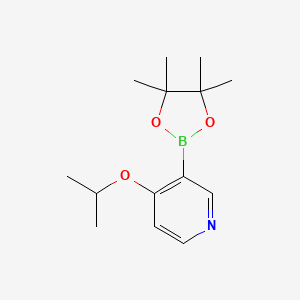
4-Isopropoxypyridine-3-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isopropoxypyridine-3-boronic acid pinacol ester (4-IPBP) is an organic compound that has been widely studied in recent years. It is a versatile compound that has been used in a variety of synthetic and medicinal applications. The structure of 4-IPBP is composed of a pyridine ring, a boronic acid, and a pinacol ester. This structure makes 4-IPBP a unique compound with interesting properties that have made it a popular choice for research and development.
Wirkmechanismus
The mechanism of action of 4-Isopropoxypyridine-3-boronic acid pinacol ester is not yet fully understood. However, it is believed to be related to its unique structure, which consists of a pyridine ring, a boronic acid, and a pinacol ester. It is believed that the pyridine ring interacts with the boronic acid to form a stable complex, which then reacts with the pinacol ester to produce the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been studied in detail. However, it is believed that this compound may have a variety of effects on the body, including the potential to inhibit certain enzymes and proteins. Additionally, it is believed that this compound may have an effect on gene expression and cell signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
4-Isopropoxypyridine-3-boronic acid pinacol ester has several advantages for laboratory experiments. It is a relatively inexpensive compound and is easily synthesized in the laboratory. Additionally, this compound is highly soluble in organic solvents, making it easy to work with in a laboratory setting. However, this compound is also sensitive to air and light, making it difficult to store for long periods of time.
Zukünftige Richtungen
There are many potential future directions for the study of 4-Isopropoxypyridine-3-boronic acid pinacol ester. These include further research into its biochemical and physiological effects, as well as its potential applications in materials science, nanotechnology, and biochemistry. Additionally, further research into the structure and mechanism of action of this compound could lead to new and improved synthetic methods. Finally, further research into the stability and storage of this compound could lead to improved methods for long-term storage of the compound.
Synthesemethoden
4-Isopropoxypyridine-3-boronic acid pinacol ester can be synthesized in a laboratory setting via a two-step process. The first step involves the reaction of 4-isopropoxypyridine and 3-boronic acid pinacol ester in the presence of a base, such as sodium hydroxide. This reaction produces the desired this compound product. The second step involves the purification of the product, which can be done by recrystallization or by column chromatography.
Wissenschaftliche Forschungsanwendungen
4-Isopropoxypyridine-3-boronic acid pinacol ester has been studied extensively in a variety of scientific fields. It has been used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a reagent in medicinal chemistry. Additionally, this compound has been studied for its potential applications in materials science, nanotechnology, and biochemistry.
Eigenschaften
IUPAC Name |
4-propan-2-yloxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO3/c1-10(2)17-12-7-8-16-9-11(12)15-18-13(3,4)14(5,6)19-15/h7-10H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQKBIQYQQOBLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-Benzyl-piperazin-1-yl)-butyl]-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6336096.png)
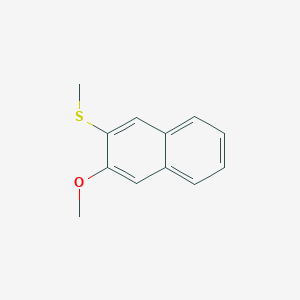

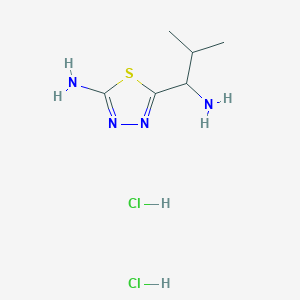


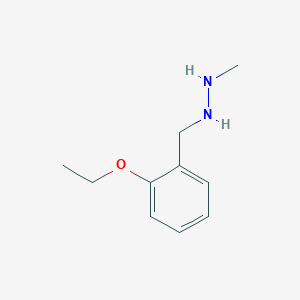
![5-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol, 95%](/img/structure/B6336152.png)

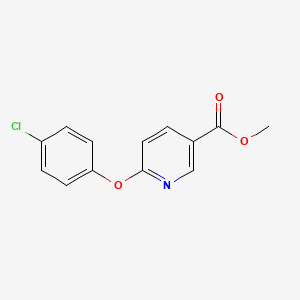

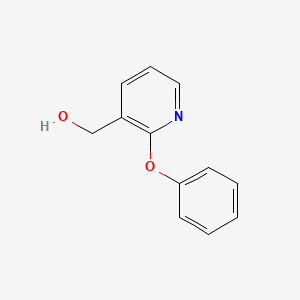
![6-Trifluoromethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester](/img/structure/B6336198.png)
